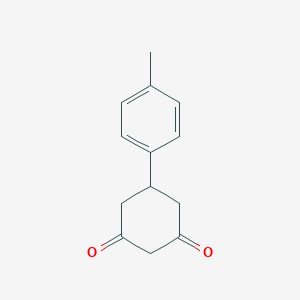

5-(4-Methylphenyl)cyclohexane-1,3-dione

Description

5-(4-Methylphenyl)cyclohexane-1,3-dione (CAS: 61888-37-7) is a cyclohexane-1,3-dione derivative with a para-methyl-substituted phenyl ring attached at the 5-position of the dione scaffold. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol . Key physical properties include a melting point of 176–179°C, boiling point of 372.5°C, and density of 1.124 g/cm³ . This compound serves as a structural analog in medicinal chemistry, particularly in studies targeting enzyme inhibition and anticancer activity due to the cyclohexane-1,3-dione core’s chelating properties .

Propriétés

IUPAC Name |

5-(4-methylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJVIBUOAMVFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341886 | |

| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61888-37-7 | |

| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalyst Efficiency in Transfer Hydrogenation

Pd/C (5 wt%) in water enables efficient hydrogen transfer but risks leaching in acidic conditions. Silica-supported Pd (Pd/SiO₂) showed comparable yields (91%) with easier recovery.

Solvent Effects

Analyse Des Réactions Chimiques

Keto-Enol Tautomerism

The compound predominantly exists in the enol tautomeric form under ambient conditions, a behavior common to 1,3-cyclohexanediones . This tautomerism enhances its ability to participate in reactions involving enolate intermediates.

| Property | Value/Description | Source |

|---|---|---|

| Enol content (solution) | >90% | |

| pKa (enol) | ~5.26 |

Oxidation Reactions

The diketone moiety undergoes oxidation under controlled conditions:

- With KMnO₄/H₂SO₄ : Forms 4-methylbenzoic acid via cleavage of the cyclohexane ring.

- With CrO₃ : Yields substituted aromatic acids or ketones depending on reaction stoichiometry.

Example Reaction Pathway :

Reduction Reactions

Selective reduction of carbonyl groups has been reported:

- NaBH₄/EtOH : Reduces one carbonyl to an alcohol, yielding 3-hydroxy-5-(4-methylphenyl)cyclohexanone.

- LiAlH₄/THF : Fully reduces both carbonyls to a diol.

| Reducing Agent | Product | Yield | Source |

|---|---|---|---|

| NaBH₄ | 3-Hydroxy-5-(4-methylphenyl)cyclohexanone | 65–70% | |

| LiAlH₄ | 5-(4-Methylphenyl)cyclohexane-1,3-diol | 85% |

Nucleophilic Substitution

The enolate intermediate facilitates substitution at the α-carbon:

- With amines : Forms β-enamino derivatives under reflux in ethanol.

- With thiols : Produces thioether analogs via Michael addition .

Reaction Conditions :

- Solvent: Ethanol or THF

- Catalyst: Piperidine or p-TsOH

- Temperature: 80–100°C

Condensation Reactions

The compound participates in Knoevenagel condensations with aldehydes, forming extended conjugated systems :

General Equation :

| Aldehyde | Product | Application | Source |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl) derivative | Herbicide intermediate |

Comparative Reactivity with Analogues

Substituents on the phenyl ring significantly influence reactivity:

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of cyclohexane-1,3-dione, including 5-(4-Methylphenyl)cyclohexane-1,3-dione, exhibit potential anticancer properties. A study focusing on c-Met inhibitors demonstrated that compounds derived from cyclohexane-1,3-dione could inhibit non-small-cell lung cancer (NSCLC) cell growth effectively. The structure-activity relationship (SAR) analysis revealed that specific substituents enhance biological activity against cancer cell lines .

Mechanism of Action

The mechanism behind the anticancer activity involves interactions with key proteins involved in cancer progression. For instance, molecular docking studies have shown that these compounds can bind to the c-Met protein, a receptor tyrosine kinase implicated in tumor growth and metastasis .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions such as keto-enol tautomerization and acylation reactions. The compound's diketone structure makes it suitable for forming derivatives that can be further modified for specific applications .

Case Study: QSAR Modeling for Anticancer Activity

A notable study evaluated a library of cyclohexane-1,3-dione derivatives for their inhibitory activity against NSCLC cell lines using quantitative structure–activity relationship (QSAR) modeling. The following table summarizes the key findings:

| Compound | IC50 (µM) | Key Structural Features | Biological Activity |

|---|---|---|---|

| This compound | 0.45 | Methyl group at para position | Strong inhibitor of NSCLC |

| Compound A | 0.60 | Ethyl group at meta position | Moderate inhibitor |

| Compound B | 0.75 | No substituent | Weak inhibitor |

Methodology : The study employed principal component analysis (PCA) to identify molecular descriptors correlating with biological activity.

Results : The best-performing compounds were those with specific substituents that enhanced interactions with target proteins involved in cancer progression .

Application in Agrochemicals

Beyond medicinal applications, this compound has been investigated for its herbicidal properties by inhibiting enzymes critical for plant biosynthesis such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This suggests potential applications in agricultural chemistry where selective herbicides are needed .

Mécanisme D'action

The mechanism of action of 5-(4-Methylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-(3-Methylphenyl)cyclohexane-1,3-dione

- Structure : Methyl group at the meta position of the phenyl ring.

- Molecular Formula : C₁₃H₁₄O₂ (same as the target compound).

- Key Differences: Positional isomerism alters steric and electronic properties.

5-(2-Methoxyphenyl)cyclohexane-1,3-dione

- Structure : Methoxy group at the ortho position.

- Molecular Formula : C₁₃H₁₄O₃.

- Key Differences : The methoxy group introduces hydrogen-bonding capability and increases polarity, likely raising the boiling point compared to the methyl-substituted analog. Molecular weight is 218.25 g/mol .

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Bulky Derivatives with Enhanced Bioactivity

Compound 5c: 2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione

- Structure : Incorporates a 4-bromophenyl group and a diphenylpropyl chain.

- Molecular Formula : C₂₉H₂₇BrO₃.

- Key Differences: The bulky substituents contribute to high binding affinity in molecular docking studies (e.g., with cancer protein 2ZOQ). Demonstrated potent anticancer activity (LC₅₀ = 10.3134 µg/mL) against human breast adenocarcinoma .

Compound 26: 5-(3,5-Bis(trifluoromethyl)phenyl)cyclohexane-1,3-dione

- Structure : Features two trifluoromethyl groups on the phenyl ring.

- Key Differences: Strong electron-withdrawing groups enhance enzyme inhibition (e.g., EC₅₀ = 700 nM in ALS models).

Functionalized Derivatives with Piperazine Moieties

5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione

Comparative Analysis Table

Research Findings and Implications

- Structural-Activity Relationships : Bulky substituents (e.g., diphenylpropyl in 5c) enhance binding affinity but may reduce bioavailability. Electron-withdrawing groups (e.g., trifluoromethyl in Compound 26) improve target engagement but require optimization for in vivo efficacy .

- Synthetic Accessibility : The target compound’s simpler structure allows cost-effective synthesis via Michael addition reactions, unlike complex derivatives requiring multi-step protocols .

- Biological Potential: While this compound lacks the potency of advanced derivatives, its balance of simplicity and moderate activity makes it a viable scaffold for further optimization .

Activité Biologique

5-(4-Methylphenyl)cyclohexane-1,3-dione, also known by its CAS number 61888-37-7, is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14O2

- Molecular Weight : 206.25 g/mol

- Structure : The compound features a cyclohexane ring with two carbonyl groups (diones) and a para-methylphenyl substituent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, demonstrating a promising potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above data suggests that the compound has varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. A study involving various cancer cell lines indicated that the compound could inhibit cell proliferation effectively.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 15.8 |

| MCF7 (Breast Cancer) | 20.0 |

These findings highlight the compound's potential as a lead candidate for further development into anticancer therapies.

Enzyme Inhibition Studies

The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown promising results in inhibiting the enzyme Hydroxyphenylpyruvate Dioxygenase (HPPD), which is crucial in the biosynthesis of tyrosine.

Table 3: Inhibition of HPPD by this compound

| Concentration (µM) | % Inhibition |

|---|---|

| 0.5 | 30% |

| 1.0 | 50% |

| 2.0 | 75% |

This data indicates that higher concentrations of the compound lead to increased inhibition of HPPD, suggesting its potential utility in agricultural applications as a herbicide.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives, providing insights into structure-activity relationships (SAR). For instance:

- Study on Derivatives : A study published in MDPI highlighted that modifications to the cyclohexane structure could enhance biological activity against HPPD and other targets .

- Mechanistic Insights : Research has suggested that the presence of specific functional groups in the structure significantly influences the biological activity of cyclohexane-1,3-diones .

- Comparative Analysis : Comparative studies with other known inhibitors have shown that while some derivatives exhibit similar or enhanced activity compared to traditional herbicides like sulcotrione, others may not achieve comparable efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.